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A Comparative Guide to the Published Data on FN-
1501

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of FN-1501, an investigational
multi-kinase inhibitor, with other alternatives, supported by available experimental data from
published studies. While direct reproducibility studies on FN-1501 are not publicly available,
this document summarizes the quantitative data from its key clinical trial (NCT03690154) to
offer a comprehensive overview of its clinical profile.

Mechanism of Action

FN-1501 is a potent inhibitor of several receptor tyrosine kinases, primarily targeting FMS-like
tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKSs), including CDK2, CDK4, and
CDKG6.[1] By inhibiting these kinases, FN-1501 can disrupt cell cycle regulation and induce
apoptosis in cancer cells that overexpress these proteins.[1] Its mechanism of action makes it a
subject of investigation for treating advanced solid tumors and acute myeloid leukemia (AML),
particularly in patients with FLT3 mutations.[1]
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Caption: Simplified signaling pathway of FN-1501. (Max Width: 760px)
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Clinical Trial Data: FN-1501 in Advanced Solid
Tumors and AML (NCT03690154)

The primary source of published data on FN-1501 comes from a multicenter, open-label, Phase
I/l clinical trial (NCT03690154). This study was designed to evaluate the safety, tolerability,
pharmacokinetics, and preliminary anti-tumor activity of FN-1501 monotherapy in patients with
advanced solid tumors or relapsed/refractory AML.[1]

Experimental Protocol

The study followed a standard 3+3 dose-escalation design.[1] Patients received FN-1501
intravenously three times a week for two weeks, followed by a one-week rest period,
completing a 21-day cycle.[1] The primary objectives were to determine the maximum tolerated
dose (MTD) and the recommended Phase 2 dose (RP2D).[1] Secondary objectives included
assessing the pharmacokinetic profile and preliminary anti-tumor activity.[1]
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Caption: Experimental workflow for the FN-1501 Phase /1l trial. (Max Width: 760pXx)

Data Presentation

The following tables summarize the quantitative data from the NCT03690154 trial.

Table 1: Patient Demographics and Baseline Characteristics[2]
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Characteristic Value
Number of Patients 48
Median Age (Range) 65 years (30-92)
Gender
Male 44%
Female 56%
Ethnicity
Caucasian 85%
African American 10%
Asian 4%

ECOG Performance Status

Oorl 100%

Tumor Types

Solid Tumors 98% (47 patients)
AML 2% (1 patient)
Most Frequent Primary Tumor (Solid) Ovarian (19%)

Median Number of Prior Systemic Treatments
5(1-12)
(Range)

Table 2: Treatment-Related Adverse Events (TRAES) in 215% of Patients[2]
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Adverse Event Any Grade (%) Grade 23 (%)
Gastrointestinal Disorders 63%

Nausea 31%

Diarrhea 25% 6%

Vomiting 21%

Constipation 15%

General Disorders

Fatigue 34% 4%

Note: The most frequently reported severe (=Grade 3) TEAEs also included hyponatremia
(8%).[2]

Table 3: Preliminary Efficacy Results in Evaluable Patients (N=33)[1]

Response Number of Patients (%)
Partial Response (PR) 1 (3%)

Stable Disease (SD) 15 (45%)

Progressive Disease (PD) 17 (52%)

Clinical Benefit Rate (PR+SD) 16 (48%)

One patient with endometrial carcinoma achieved a partial response with a 47% reduction in
tumor size at the 40 mg dose level, which lasted for over 4 months.[1] Six patients with various
solid tumors experienced stable disease for 2.6 to over 12 months at doses ranging from 15
mg to 170 mg.[1] The maximum tolerated dose (MTD) was determined to be 170 mg.[2]

Comparison with Alternative FLT3 Inhibitors

FN-1501's primary target, FLT3, is a validated therapeutic target in AML. Several other FLT3
inhibitors are either approved or in clinical development. The table below provides a high-level
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comparison based on available clinical trial data for some of these alternatives. It is important

to note that direct head-to-head comparative trials with FN-1501 have not been conducted.

Table 4: Comparison of FN-1501 with Other FLT3 Inhibitors in AML

Feature FN-1501 Quizartinib Gilteritinib Sorafenib
] Relapsed/Refract )
] Advanced Solid Newly Used off-label in
Primary ] ory FLT3-
o Tumors & AML Diagnosed FLT3- AML; approved
Indication o mutated AML[4]
(Investigational) ITD+ AML[3] 5] for other cancers
Multi-kinase
Multi-kinase )
) Selective FLT3 FLT3 and AXL (VEGFR,
Mechanism (FLTS, o o
inhibitor[6] inhibitor[4] PDGFR, RAF,
CDK2/4/6)[1]
FLT3)
Improved OS vs. Improved Event-
Improved Overall  salvage Free Survival
Key Efficacy Survival (OS) vs.  chemotherapy in (EFS) when
Data (in specific placebo in newly  relapsed/refracto  added to
AML diagnosed FLT3-  ry FLT3-mutated chemotherapy in
populations) ITD+ AML (HR AML (Median newly diagnosed
0.78).[3] 0S:9.3vs 5.6 FLT3-ITD+ AML.
months).[7] [8]
Diarrhea, Febrile

Common Grade
>3 Adverse

Events

hyponatremia,
thrombocytopeni
a, infusion-
related reaction.

[2]

neutropenia,
neutropenia,
thrombocytopeni
a, QT

prolongation.[3]

Febrile
neutropenia,
anemia,
thrombocytopeni
a.[5]

Hand-foot skin
reaction,
diarrhea,

hypertension.[9]

This table is for informational purposes only and does not represent a direct comparison from

head-to-head trials.

Conclusion
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The available data from the Phase I/l clinical trial of FN-1501 demonstrate a manageable
safety profile and preliminary anti-tumor activity in heavily pretreated patients with advanced
solid tumors.[1] As a multi-kinase inhibitor, its mechanism of action is distinct from more
selective FLT3 inhibitors. Further clinical development will be necessary to fully elucidate its
efficacy and position in the therapeutic landscape compared to other targeted agents. The lack
of direct reproducibility studies highlights the need for continued data generation and
publication to validate these initial findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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